molecular formula C11H13F2NO2 B2871700 Tert-butyl 5-amino-2,3-difluorobenzoate CAS No. 2248380-67-6

Tert-butyl 5-amino-2,3-difluorobenzoate

Cat. No.: B2871700
CAS No.: 2248380-67-6
M. Wt: 229.227
InChI Key: AYBUCDIMDBBILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-2,3-difluorobenzoate is an organic compound with the molecular formula C11H14F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino and difluoro groups, and the carboxyl group is esterified with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2,3-difluorobenzoate typically involves the esterification of 5-amino-2,3-difluorobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be summarized as follows:

5-amino-2,3-difluorobenzoic acid+tert-butyl alcoholH2SO4tert-butyl 5-amino-2,3-difluorobenzoate+H2O\text{5-amino-2,3-difluorobenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 5-amino-2,3-difluorobenzoic acid+tert-butyl alcoholH2​SO4​​tert-butyl 5-amino-2,3-difluorobenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2,3-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The difluoro groups can be reduced to form mono-fluoro or non-fluorinated derivatives.

    Substitution: The amino and difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Tert-butyl 5-amino-2,3-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2,3-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-amino-2,4-difluorobenzoate: Similar structure but with different fluorine substitution pattern.

    5-amino-2,3-difluorobenzoic acid: Lacks the tert-butyl ester group.

    Tert-butyl 5-amino-3,4-difluorobenzoate: Different fluorine substitution pattern.

Uniqueness

Tert-butyl 5-amino-2,3-difluorobenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both amino and difluoro groups, along with the tert-butyl ester, provides a distinct set of chemical and physical properties that can be leveraged in various applications .

Properties

IUPAC Name

tert-butyl 5-amino-2,3-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)7-4-6(14)5-8(12)9(7)13/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBUCDIMDBBILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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